1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437496
InChI: InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H
SMILES:
Molecular Formula: C10H14Cl2N4S
Molecular Weight: 293.22 g/mol

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

CAS No.:

Cat. No.: VC20437496

Molecular Formula: C10H14Cl2N4S

Molecular Weight: 293.22 g/mol

* For research use only. Not for human or veterinary use.

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride -

Specification

Molecular Formula C10H14Cl2N4S
Molecular Weight 293.22 g/mol
IUPAC Name 4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride
Standard InChI InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H
Standard InChI Key KDLKEIVPQXDXJS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl

Introduction

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound belonging to the thienopyrimidine family, which is characterized by its fused thiophene and pyrimidine rings. The addition of a piperazine moiety enhances its chemical versatility and potential biological activity. The dihydrochloride form ensures improved solubility and stability, making it suitable for pharmaceutical applications.

Thienopyrimidines are widely studied for their diverse pharmacological properties, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic activities. The incorporation of piperazine further broadens its potential as a scaffold for drug discovery.

Synthesis

The synthesis of thienopyrimidine derivatives often involves multi-step reactions starting from thiophene-based precursors. A general synthetic pathway includes:

  • Formation of the Thienopyrimidine Core:

    • Thiophene derivatives react with nitrogen-containing reagents (e.g., guanidine or urea) under acidic or basic conditions to form the pyrimidine ring.

  • Attachment of Piperazine:

    • Piperazine is introduced via nucleophilic substitution or coupling reactions at the 4th position of the thienopyrimidine core.

  • Conversion to Dihydrochloride Salt:

    • The compound is treated with hydrochloric acid to form the dihydrochloride salt for improved solubility.

Characterization

The structural elucidation of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR spectra confirm the chemical environment of the atoms.

  • Mass Spectrometry:

    • Provides molecular ion peaks to confirm molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis:

    • Confirms the composition of carbon, hydrogen, nitrogen, and sulfur.

Biological Activity and Applications

Thienopyrimidine derivatives have demonstrated a wide range of biological activities:

Table 2: Biological Activities of Related Compounds

ActivityMechanism/TargetReferences
AnticancerInhibition of kinases involved in cell proliferation
AntiviralDisruption of viral polymerase subunits
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of bacterial enzymes

The piperazine moiety in this compound is expected to enhance receptor binding affinity and pharmacokinetics.

Example Studies:

  • Antiviral Activity:

    • Thienopyrimidine derivatives targeting influenza polymerase subunits exhibited promising IC50_{50} values but required optimization for antiviral efficacy .

  • Anticancer Potential:

    • Piperazine-linked thienopyrimidines showed kinase inhibition properties relevant for cancer therapy .

  • Anti-inflammatory Effects:

    • Thieno[3,2-e] triazolopyrimidines demonstrated significant COX-2 inhibition with reduced gastrointestinal toxicity .

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